N-(2-Ethoxyethyl)-N-methylaniline
Description
N-(2-Ethoxyethyl)-N-methylaniline is a secondary amine derivative of aniline, characterized by a methyl group and a 2-ethoxyethyl substituent on the nitrogen atom. The 2-ethoxyethyl group introduces both steric bulk and enhanced hydrophilicity compared to simpler alkyl substituents. The ethoxy moiety likely improves solubility in polar organic solvents and may influence electronic properties via electron-donating effects, making it relevant for applications in pharmaceuticals, agrochemicals, or surfactants.
Properties
CAS No. |
133368-96-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-N-methylaniline |
InChI |
InChI=1S/C11H17NO/c1-3-13-10-9-12(2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
MKEXQAIUIWQDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Methylaniline
- Structure : Simplest analog with only a methyl group on the nitrogen.
- Properties: Molecular weight = 107.17 g/mol, boiling point = 195.6°C, slightly water-soluble, soluble in ethanol and ether .
- Reactivity : Used as a formylating agent in indole C3-formylation and participates in electrophilic substitutions.
- Applications : Intermediate in dye synthesis (e.g., cationic brilliant red FG) and agrochemicals (e.g., buprofezin insecticide) .
- Key Difference : Lacking the ethoxyethyl group, N-methylaniline exhibits lower hydrophilicity and simpler steric profiles, limiting its utility in applications requiring enhanced solubility.
N-Ethyl-N-Methylaniline
- Structure : Nitrogen substituents are ethyl and methyl.
- Properties : Molecular weight = 135.21 g/mol, higher boiling point than N-methylaniline due to increased alkyl chain length .
- Reactivity : Used in phthalide synthesis via Friedel-Crafts reactions, demonstrating how bulkier substituents moderate reactivity .
- Applications: Potential use in polymer chemistry or as a ligand in catalysis.
- Key Difference : The ethyl group increases hydrophobicity compared to the ethoxyethyl group, which introduces oxygen-mediated polarity.
N-(2-Hydroxyethyl)-N-Methylaniline
- Structure : Features a hydroxyethyl group instead of ethoxyethyl.
- Properties : Molecular weight = 151.21 g/mol, boiling point = 213°C, soluble in aromatic solvents .
- Reactivity : The hydroxyl group enables hydrogen bonding, influencing crystal packing and solubility .
- Applications : Used in dye intermediates (e.g., Basic Red 13) .
- Key Difference : The hydroxyl group enhances hydrophilicity but reduces stability under acidic conditions compared to the ether-linked ethoxyethyl group.
D-Tagatose-N-Methylaniline
- Structure : Sugar-derived tagatosamine with an N-methylaniline moiety.
- Properties: Exhibits anomeric equilibrium in solution (62.8% α-pyranose) and forms extensive hydrogen-bonding networks in crystals .
- Reactivity : Synthesized via Amadori rearrangement, highlighting stability under thermal conditions .
- Applications : Investigated for antimetastatic activity and Maillard reaction studies in food science .
- Key Difference : The carbohydrate backbone introduces chirality and complex tautomerization behavior, unlike the linear ethoxyethyl chain in the target compound.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | Key Substituent |
|---|---|---|---|---|
| N-Methylaniline | 107.17 | 195.6 | Slight | Methyl |
| N-Ethyl-N-Methylaniline | 135.21 | ~210 (estimated) | Low | Ethyl |
| N-(2-Ethoxyethyl)-N-Methylaniline | 179.26 (calculated) | ~250 (estimated) | Moderate (organic) | 2-Ethoxyethyl |
| N-(2-Hydroxyethyl)-N-Methylaniline | 151.21 | 213 | Moderate | 2-Hydroxyethyl |
Substituent Effects on Properties
- Steric Effects : The branched ethoxyethyl chain introduces greater steric hindrance than ethyl or methyl groups, which may slow reaction kinetics in crowded environments .
- Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., acetone, DMF) compared to N-ethyl-N-methylaniline, bridging hydrophilic and lipophilic domains .
Preparation Methods
Nucleophilic Substitution with 2-Ethoxyethyl Chloride
A direct alkylation strategy involves reacting N-methylaniline with 2-ethoxyethyl chloride in the presence of a base. This method parallels the synthesis of N-ethyl-N-methylaniline, where alkyl halides are used to introduce substituents on the amine nitrogen.
Reaction Conditions:
-
Solvent: Toluene or THF
-
Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Temperature: 80–120°C
-
Catalyst: None required, but phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields.
Example Protocol:
-
N-Methylaniline (1.0 mol), 2-ethoxyethyl chloride (1.2 mol), and K₂CO₃ (2.5 mol) are refluxed in toluene for 12–24 hours.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified via vacuum distillation or column chromatography.
Challenges:
-
Competing over-alkylation to form quaternary ammonium salts.
Reductive Amination of 2-Ethoxyacetaldehyde
Catalytic Hydrogenation
Reductive amination of 2-ethoxyacetaldehyde with N-methylaniline offers a one-pot route. This method, inspired by the synthesis of N-ethyl-2,6-diethylaniline, employs transition metal catalysts under hydrogen pressure.
Reaction Conditions:
-
Catalyst: Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel
-
Solvent: Methanol or ethanol
-
Pressure: 1–3 MPa H₂
Example Protocol:
-
N-Methylaniline (1.0 mol) and 2-ethoxyacetaldehyde (1.1 mol) are dissolved in methanol.
-
Pd/C (5 wt%) is added, and the mixture is hydrogenated at 60°C under 2 MPa H₂ for 6 hours.
-
The catalyst is filtered, and the product is isolated via distillation (yield: 70–85%).
Advantages:
-
High selectivity for monoalkylation.
-
Mild conditions minimize side reactions.
Mitsunobu Reaction with 2-Ethoxyethanol
Etherification via Phosphine-Mediated Coupling
The Mitsunobu reaction enables the introduction of ethoxyethyl groups using 2-ethoxyethanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD). This approach is adapted from the synthesis of N-(1-methoxypropan-2-yl)-aniline derivatives.
Reaction Conditions:
-
Reagents: DEAD (1.2 equiv), PPh₃ (1.5 equiv)
-
Solvent: Dry THF or dichloromethane
Example Protocol:
-
N-Methylaniline (1.0 mol), 2-ethoxyethanol (1.2 mol), DEAD, and PPh₃ are stirred in THF at 0°C.
-
The mixture is warmed to room temperature and stirred for 12 hours.
-
The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via silica gel chromatography (yield: 60–75%).
Limitations:
-
High reagent cost and stoichiometric phosphine waste.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Alkylation with Halides | 60–75 | None/K₂CO₃ | 80–120 | Simplicity |
| Reductive Amination | 70–85 | Pd/C | 50–80 | High selectivity |
| Mitsunobu Reaction | 60–75 | PPh₃/DEAD | 0–25 | Functional group tolerance |
| Copper-Catalyzed Coupling | 50–65 | CuI/1,10-Phen | 100–120 | Broad substrate scope |
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- IR Spectroscopy :
- N–H stretch (if secondary amine, ~3300 cm⁻¹ absent due to substitution), C–O–C (1100–1250 cm⁻¹) .
- MS : Molecular ion peak at m/z 193 (C₁₁H₁₇NO) with fragmentation patterns reflecting ethoxyethyl cleavage .
How do variations in catalyst particle size and support material affect the catalytic methylation or functionalization of this compound?
Advanced Research Question
Studies on Au/γ-Al₂O₃ catalysts for N-methylaniline methylation () suggest:
- Particle Size : Smaller Au nanoparticles (<3 nm) enhance turnover frequency (TOF) due to increased surface area and active sites.
- Support Effects : Acid-base bifunctional supports (e.g., γ-Al₂O₃) improve CO₂/H₂ activation for reductive methylation.
Methodological Insight : - Use TEM and XAFS to correlate Au size/oxidation state with activity .
- Conduct TPD to assess support’s acid-base properties .
What computational methods (e.g., DFT, G4) are suitable for predicting the thermodynamic properties of this compound, and how do they compare with experimental data?
Advanced Research Question
- G4 Method : Accurately predicts enthalpy of formation (ΔfH°) for N-methylaniline (error <2 kJ/mol vs. experimental data) .
- DFT Applications : Calculate bond dissociation energies (BDEs) for ethoxyethyl group to assess thermal stability.
Validation : Compare computational results with combustion calorimetry (ΔfH°(liq)) and vapor pressure measurements (ΔvapH°) .
What are the challenges in analyzing contradictory data from different catalytic studies on N-substituted anilines, and how can systematic experimental design address these issues?
Advanced Research Question
Challenges :
- Discrepancies in selectivity (e.g., Pd-HSHM catalysts producing mixed isomer yields in ).
- Variable TOF due to uncontrolled catalyst morphology ().
Solutions : - Standardize catalyst synthesis (e.g., deposition-precipitation with urea).
- Use control experiments (e.g., isotopic labeling) to trace reaction pathways .
How can microfluidic sensor integration enhance the detection and quantification of this compound in complex mixtures?
Advanced Research Question
- Chalcogenide Waveguides : Detect N–H/C–O vibrations via near-IR absorption (1496 nm for N-methylaniline; adjust for ethoxyethyl’s electronic effects) .
- Sensitivity : Achieve detection limits <1 vol.% using SU8/PDMS microfluidic channels with integrated GeSbS waveguides .
Application : Real-time monitoring of reaction mixtures or environmental samples.
What safety protocols are essential when handling this compound, particularly regarding inhalation and dermal exposure risks?
Q. Safety/Ecological Focus
- PPE : Nitrile gloves, lab coat, and goggles; use fume hoods or ventilated enclosures .
- Exposure Mitigation :
- First Aid : Symptomatic treatment for respiratory irritation; consult SDS for compound-specific guidance .
What methodologies should be employed to assess the environmental persistence and ecotoxicological impact of this compound given limited existing data?
Q. Safety/Ecological Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
